molecular formula C10H12BrNOS B14065243 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one

1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one

Katalognummer: B14065243
Molekulargewicht: 274.18 g/mol
InChI-Schlüssel: KAKFITQVJMRIDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and a methylthio group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-Amino-5-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

    Substitution: Formation of 1-(2-Amino-5-(methylthio)phenyl)-1-azidopropan-2-one or 1-(2-Amino-5-(methylthio)phenyl)-1-thiocyanatopropan-2-one.

    Oxidation: Formation of 1-(2-Amino-5-(methylsulfinyl)phenyl)-1-bromopropan-2-one or 1-(2-Amino-5-(methylsulfonyl)phenyl)-1-bromopropan-2-one.

    Reduction: Formation of 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-ol.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used to study the effects of brominated compounds on biological systems, including their interactions with enzymes and receptors.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The amino and methylthio groups can also participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Amino-5-(methylthio)phenyl)propan-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    1-(2-Amino-5-(methylsulfinyl)phenyl)-1-bromopropan-2-one: Contains a sulfoxide group instead of a methylthio group, which can alter its chemical reactivity and biological activity.

    1-(2-Amino-5-(methylsulfonyl)phenyl)-1-bromopropan-2-one: Contains a sulfone group, making it more polar and potentially more soluble in water.

Uniqueness

1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one is unique due to the presence of both a bromine atom and a methylthio group, which provide a combination of reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in different fields.

Eigenschaften

Molekularformel

C10H12BrNOS

Molekulargewicht

274.18 g/mol

IUPAC-Name

1-(2-amino-5-methylsulfanylphenyl)-1-bromopropan-2-one

InChI

InChI=1S/C10H12BrNOS/c1-6(13)10(11)8-5-7(14-2)3-4-9(8)12/h3-5,10H,12H2,1-2H3

InChI-Schlüssel

KAKFITQVJMRIDX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC(=C1)SC)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.